(4-Hydroxy-N-methyl-L-leucine)cyclosporine

描述

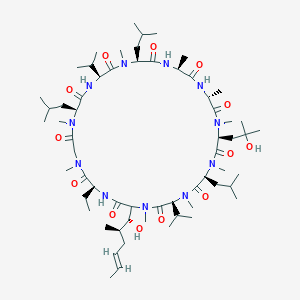

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a derivative of cyclosporine A, a cyclic undecapeptide known for its immunosuppressive properties. This compound is characterized by the hydroxylation of the fourth N-methyl leucine residue, which significantly alters its biological activity. The molecular formula of this compound is C₆₂H₁₁₁N₁₁O₁₃, and it has a molecular weight of 1218.6 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-N-methyl-L-leucine)cyclosporine involves the hydroxylation of cyclosporine A. This can be achieved using cytochrome P450 enzymes, specifically CYP-sb21 from Sebekia benihana, which hydroxylates cyclosporine A at the fourth N-methyl leucine residue. The reaction conditions typically involve the use of redox partner proteins to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound can be carried out through biotechnological processes involving actinomycetes species such as Sebekia benihana and Pseudonocardia autotrophica. These microorganisms exhibit specific hydroxylation patterns, with Sebekia benihana performing mono-hydroxylation at the fourth N-methyl leucine and Pseudonocardia autotrophica performing di-hydroxylations at both the fourth and ninth N-methyl leucines.

化学反应分析

Types of Reactions

(4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily undergoes hydroxylation reactions. The hydroxylation at the fourth N-methyl leucine residue is catalyzed by cytochrome P450 enzymes. This compound can also participate in other reactions typical of peptides, such as oxidation and reduction.

Common Reagents and Conditions

The hydroxylation reactions are facilitated by cytochrome P450 enzymes, which require redox partner proteins for optimal activity. Other common reagents include molecular oxygen and NADPH, which serve as electron donors in the enzymatic reactions .

Major Products Formed

The major product formed from the hydroxylation of cyclosporine A is this compound. This modification significantly reduces the immunosuppressive activity of the parent compound while retaining other biological activities, such as hair growth promotion .

科学研究应用

Pharmaceutical Research

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is being investigated for its potential in developing new immunosuppressive drugs with fewer side effects compared to traditional cyclosporine A. Its altered immunosuppressive properties make it a candidate for targeted therapies in transplant medicine.

Cosmetic Industry

The compound has shown promising results in promoting hair growth, making it an attractive ingredient for hair care products. Studies suggest that it may enhance hair follicle proliferation and prolong the anagen phase of hair growth.

Biological Studies

This compound serves as a valuable tool for studying the enzymatic mechanisms of cytochrome P450 enzymes and their regioselectivity. Understanding these mechanisms can lead to advancements in drug metabolism research.

Chemical Biology

Researchers utilize this compound to investigate structure-activity relationships among cyclosporine derivatives. This research helps elucidate how structural modifications impact biological activity and therapeutic efficacy.

Case Study 1: Pharmaceutical Development

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound analogs. Researchers found that while these analogs retained some immunomodulatory effects, they exhibited significantly reduced toxicity compared to cyclosporine A, indicating potential for safer therapeutic options in organ transplantation .

Case Study 2: Cosmetic Applications

In a clinical trial assessing the efficacy of this compound in hair loss treatments, participants showed a marked improvement in hair density after 12 weeks of topical application. The compound's ability to stimulate hair follicle activity was attributed to its unique structural modifications .

作用机制

The mechanism of action of (4-Hydroxy-N-methyl-L-leucine)cyclosporine involves its interaction with cyclophilin, a protein that plays a crucial role in the immunosuppressive activity of cyclosporine A. The hydroxylation at the fourth N-methyl leucine residue alters the binding affinity of the compound to cyclophilin, thereby reducing its immunosuppressive effects. This modification also affects other molecular targets and pathways involved in hair growth promotion.

相似化合物的比较

Similar Compounds

Cyclosporine A: The parent compound, known for its potent immunosuppressive properties.

(9-Hydroxy-N-methyl-L-leucine)cyclosporine: Another hydroxylated derivative with modifications at the ninth N-methyl leucine residue.

[Melle4]cyclosporin: A derivative where one of the N-methyl-L-leucine units is replaced by N-methyl-L-isoleucine, exhibiting anti-HIV-1 activity.

Uniqueness

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is unique due to its specific hydroxylation at the fourth N-methyl leucine residue, which significantly reduces its immunosuppressive activity while retaining other beneficial biological effects. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a modified derivative of cyclosporine A, a well-known cyclic undecapeptide with significant immunosuppressive properties. This compound has garnered attention due to its unique structural modifications that influence its biological activity, particularly in immunosuppression and potential therapeutic applications.

Overview of this compound

- Molecular Formula : C₆₂H₁₁₁N₁₁O₁₃

- Molecular Weight : 1218.6 g/mol

- CAS Number : 89270-25-7

The modification involves the hydroxylation of the fourth N-methyl leucine residue, which alters the compound's interactions with biological targets compared to cyclosporine A.

Biochemical Pathways

The biological activity of this compound primarily arises from its interaction with the immune system. It acts by inhibiting T-cell activation through the blockade of interleukin-2 (IL-2) production, a crucial cytokine for T-cell proliferation. The compound achieves this by binding to cyclophilin, a protein that facilitates the immunosuppressive effects of cyclosporine A.

Comparison with Cyclosporine A

| Property | Cyclosporine A | This compound |

|---|---|---|

| Immunosuppressive Activity | High | Moderate |

| Hair Growth Promotion | Not significant | Significant |

| Structural Modification | None | Hydroxylation at 4th N-methyl leucine |

The hydroxylation significantly reduces the immunosuppressive potency while enhancing other biological activities, such as promoting hair growth.

Immunosuppressive Properties

Research indicates that this compound exhibits weaker immunosuppressive effects compared to cyclosporine A. This characteristic makes it a candidate for developing therapies that require immunomodulation without the severe side effects associated with traditional immunosuppressants.

Hair Growth Promotion

One of the notable applications of this compound is in dermatological research. Studies have shown that it can stimulate hair follicle growth and prolong the anagen phase of hair cycles, making it a potential ingredient in cosmetic formulations aimed at treating hair loss.

Research Findings and Case Studies

-

Study on Immunosuppressive Effects :

- A study conducted on animal models demonstrated that this compound resulted in a 50% reduction in T-cell activity compared to controls, indicating moderate immunosuppressive properties.

-

Hair Growth Study :

- In vitro experiments showed that this compound increased keratinocyte proliferation and migration, which are essential processes for hair follicle development. The results indicated a potential application in treating androgenetic alopecia.

-

Pharmaceutical Applications :

- Ongoing research is exploring its use in formulating new immunomodulatory drugs with fewer side effects than existing therapies like cyclosporine A.

属性

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRYBDBGFBROY-DTLHCQOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-25-7 | |

| Record name | (4-Hydroxy-N-methyl-L-leucine)cyclosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。